Gastrointestinal Protease Resistance: Duodenal and Gastric Stability Comparison
In a head-to-head study, the incorporation of 2-amino-3-guanidinopropionic acid (Agp) in place of arginine in cationic antimicrobial peptides resulted in a 50-fold increase in stability in duodenal extract and a 70-fold increase in stomach extract, relative to the unmodified parent peptide. By comparison, incorporation of homoarginine yielded only a 14-fold (duodenal) and 40-fold (stomach) stability enhancement [1]. This demonstrates that Agp confers superior gastrointestinal resistance to trypsin and pepsin/chymosin compared not only to arginine but also to the nearest side-chain-extended analog, homoarginine.
| Evidence Dimension | Fold increase in peptide half-life in whole organ extracts relative to arginine-containing parent peptide |
|---|---|
| Target Compound Data | 50-fold (duodenal); 70-fold (stomach) |
| Comparator Or Baseline | Homoarginine: 14-fold (duodenal); 40-fold (stomach). Parent Arg-peptide: 1× (baseline) |
| Quantified Difference | Agp provides 3.6× greater duodenal stability and 1.75× greater stomach stability than homoarginine substitution |
| Conditions | Whole organ extracts (duodenal and stomach tissue homogenates) at 37 °C; peptide degradation monitored by RP-HPLC |
Why This Matters
Researchers targeting orally bioavailable peptide therapeutics must prioritize Agp over homoarginine or arginine when gastrointestinal protease resistance is the primary design criterion.
- [1] Karstad, R., Isaksen, G., Wynendaele, E., Guttormsen, Y., De Spiegeleer, B., Brandsdal, B.-O., Svendsen, J.S. and Svenson, J. (2012) 'Targeting the S1 and S3 Subsite of Trypsin with Unnatural Cationic Amino Acids Generates Antimicrobial Peptides with Potential for Oral Administration', Journal of Medicinal Chemistry, 55(14), pp. 6294–6305. doi: 10.1021/jm3002058. View Source
